molecular formula C21H26OS B14360269 S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-60-0

S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate

Cat. No.: B14360269
CAS No.: 90336-60-0
M. Wt: 326.5 g/mol
InChI Key: URNJEWYJHUNYBB-UHFFFAOYSA-N
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Description

S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound characterized by a biphenyl core with a propylthio and a pentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated biphenyl derivative.

    Addition of the Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Nitro derivatives, halogenated biphenyls

Scientific Research Applications

S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA or interacting with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can be compared with similar compounds such as:

    S-Propyl 4’-methyl[1,1’-biphenyl]-4-carbothioate: Differing by the length of the alkyl chain, which may influence its physical and chemical properties.

    S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: Differing by the alkyl group attached to the sulfur atom, affecting its reactivity and biological activity.

    S-Propyl 4’-ethyl[1,1’-biphenyl]-4-carbothioate: Differing by the substituent on the biphenyl core, impacting its overall stability and function.

Properties

CAS No.

90336-60-0

Molecular Formula

C21H26OS

Molecular Weight

326.5 g/mol

IUPAC Name

S-propyl 4-(4-pentylphenyl)benzenecarbothioate

InChI

InChI=1S/C21H26OS/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

URNJEWYJHUNYBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCC

Origin of Product

United States

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